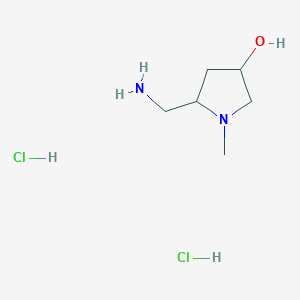
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an aminomethyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,4-diamine, with a carbonyl compound under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of the pyrrolidine ring with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, which can be achieved using a suitable oxidizing agent such as hydrogen peroxide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, sodium cyanoborohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl compounds.
Reduction Products: Hydroxyl compounds.
Substitution Products: Substituted derivatives with various functional groups.
科学研究应用
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
2-Aminomethylpyrrolidine: Similar structure but lacks the hydroxyl group.
1-Methylpyrrolidin-3-ol: Similar structure but lacks the aminomethyl group.
5-(Hydroxymethyl)pyrrolidine: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups on the pyrrolidine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research applications.
属性
分子式 |
C6H16Cl2N2O |
|---|---|
分子量 |
203.11 g/mol |
IUPAC 名称 |
5-(aminomethyl)-1-methylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-4-6(9)2-5(8)3-7;;/h5-6,9H,2-4,7H2,1H3;2*1H |
InChI 键 |
JDHHWYVTNVSRQZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(CC1CN)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)


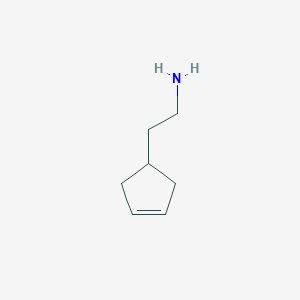
![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13219494.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
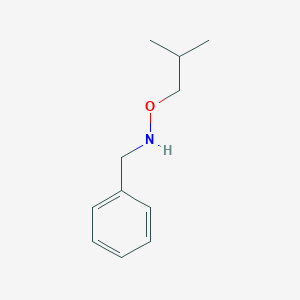

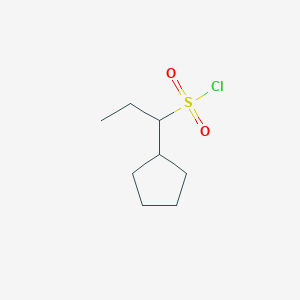
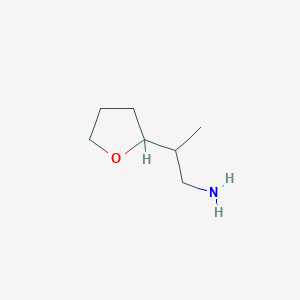
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)

